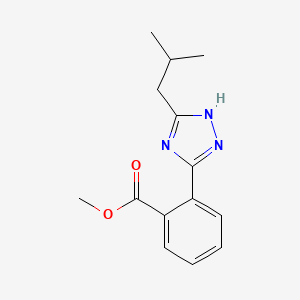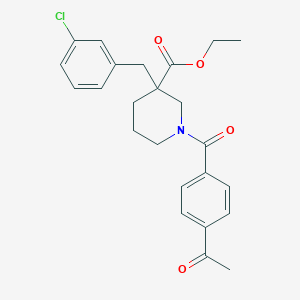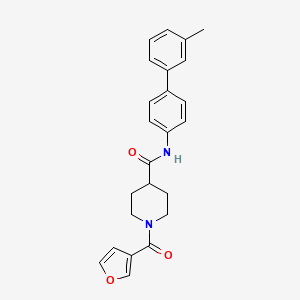![molecular formula C24H29ClN2O4S B4066787 methyl 4-chloro-5-{[2-phenyl-2-(1-pyrrolidinyl)ethyl]sulfonyl}-2-(1-pyrrolidinyl)benzoate](/img/structure/B4066787.png)
methyl 4-chloro-5-{[2-phenyl-2-(1-pyrrolidinyl)ethyl]sulfonyl}-2-(1-pyrrolidinyl)benzoate
説明
Methyl 4-chloro-5-{[2-phenyl-2-(1-pyrrolidinyl)ethyl]sulfonyl}-2-(1-pyrrolidinyl)benzoate is a useful research compound. Its molecular formula is C24H29ClN2O4S and its molecular weight is 477.0 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-chloro-5-{[2-phenyl-2-(1-pyrrolidinyl)ethyl]sulfonyl}-2-(1-pyrrolidinyl)benzoate is 476.1536563 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 4-chloro-5-{[2-phenyl-2-(1-pyrrolidinyl)ethyl]sulfonyl}-2-(1-pyrrolidinyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-chloro-5-{[2-phenyl-2-(1-pyrrolidinyl)ethyl]sulfonyl}-2-(1-pyrrolidinyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis and Chemical Properties
- The compound has been involved in the study of key intermediates in the synthesis of complex organic molecules, such as Tianeptine, demonstrating the utility of related structures in pharmaceutical development. For example, the synthesis process includes steps like condensation, methylation, hydrogenolysis, and cyclization, highlighting the compound's role in creating structurally complex pharmaceuticals (Z. Xiu-lan, 2009).
Environmental Degradation
- Studies have focused on the degradation of structurally similar sulfonylurea herbicides, illustrating the environmental fate and microbial transformation of such compounds. For instance, Aspergillus niger has been shown to degrade chlorimuron-ethyl, a related sulfonylurea herbicide, into simpler molecules, providing insights into the bioremediation potential of fungi for sulfonylurea compounds (Seema B. Sharma, K. Banerjee, P. Choudhury, 2012).
Photodegradation and Stability
- The photostability of related sulfonylurea compounds, such as chlorimuron-ethyl, has been studied to understand their behavior under sunlight exposure. These studies reveal the formation of various degradation products, highlighting the compound's stability and potential environmental impacts under photolytic conditions (P. Choudhury, P. Dureja, 1997).
Antimicrobial Activity
- Research on derivatives of sulfonyl benzoates, including those with similar structural features, has explored their potential antimicrobial properties. This line of research contributes to the development of new antimicrobial agents and enhances our understanding of the bioactivity of sulfonyl benzoate compounds (T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002).
Agricultural Applications
- The effects of structurally related compounds on nematode populations and seed production in agricultural settings have been studied, showing the potential use of such chemicals in pest management strategies. This research is vital for developing environmentally friendly pesticides that effectively control nematode populations without harming the crops (A. W. Johnson, 1970).
特性
IUPAC Name |
methyl 4-chloro-5-(2-phenyl-2-pyrrolidin-1-ylethyl)sulfonyl-2-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O4S/c1-31-24(28)19-15-23(20(25)16-21(19)26-11-5-6-12-26)32(29,30)17-22(27-13-7-8-14-27)18-9-3-2-4-10-18/h2-4,9-10,15-16,22H,5-8,11-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOHORQUJPWAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N2CCCC2)Cl)S(=O)(=O)CC(C3=CC=CC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-5-[2-phenyl-2-(pyrrolidin-1-YL)ethanesulfonyl]-2-(pyrrolidin-1-YL)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclopentyl-3-ethyl-5-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-isoxazolecarboxamide](/img/structure/B4066720.png)
![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B4066730.png)
![2-[4-(3-phenylpropanoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4066733.png)

![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4066752.png)

![5-[(4-ethoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4066760.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B4066766.png)
![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4066773.png)
![5-[(2,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4066794.png)
![N-benzyl-1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B4066803.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-sec-butylphenoxy)acetamide](/img/structure/B4066806.png)
![1-methyl-4-piperidinyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4066815.png)